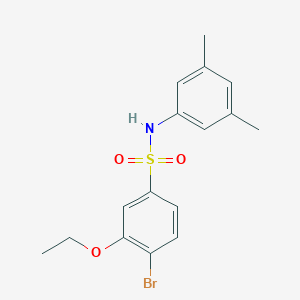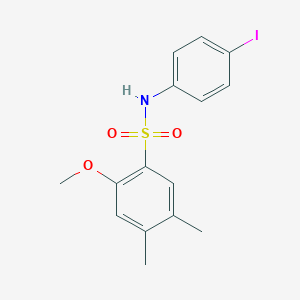
4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide, also known as FMBS, is a sulfonamide compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide involves its binding to specific protein targets, leading to inhibition of their activity. This inhibition can result in various biochemical and physiological effects, depending on the specific target protein. For example, 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells. This inhibition can lead to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide are dependent on the specific protein target that it binds to. Some of the effects that have been observed include inhibition of tumor growth and metastasis, reduction in inflammation, and modulation of physiological processes such as pH regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is its selectivity for specific protein targets, which allows for more precise manipulation of biological processes. However, one limitation of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide. One area of interest is the development of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide derivatives with improved selectivity and efficacy. Another area of interest is the exploration of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide and its effects on various physiological processes.
Méthodes De Synthèse
4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 4-methyl-2-pyridinylamine. The resulting product is then purified through recrystallization to obtain 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide in its pure form.
Applications De Recherche Scientifique
4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammatory diseases, and other conditions. In biochemistry, 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been used as a tool for studying protein-protein interactions, as it can selectively inhibit certain protein targets. In pharmacology, 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been used to study the effects of sulfonamide compounds on various physiological processes.
Propriétés
Nom du produit |
4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H13FN2O2S |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H13FN2O2S/c1-9-5-6-15-13(7-9)16-19(17,18)11-3-4-12(14)10(2)8-11/h3-8H,1-2H3,(H,15,16) |
Clé InChI |
DVCBETJCZNTNCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C |
SMILES canonique |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)
